molecular formula C28H29N3O4 B11618358 dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11618358
M. Wt: 471.5 g/mol
InChI Key: PRLRSLFNTFKQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative with a pyrazole substituent at the 4-position of the DHP ring. Its structure features two methyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6 of the DHP ring, and a 3-(2,5-dimethylphenyl)-1-phenylpyrazole moiety. DHP derivatives are widely studied for their pharmacological properties, including calcium channel modulation and antihypertensive activity .

The compound’s structural uniqueness lies in the 2,5-dimethylphenyl group on the pyrazole ring, which introduces steric and electronic effects that may influence binding to biological targets or alter physicochemical properties.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H29N3O4/c1-16-12-13-17(2)21(14-16)26-22(15-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-5)18(3)29-19(4)24(25)28(33)35-6/h7-15,25,29H,1-6H3

InChI Key

PRLRSLFNTFKQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The pyrazole-4-carbaldehyde is prepared by formylation of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole using the Vilsmeier-Haack reagent (POCl₃ and DMF).

Procedure :

  • 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole (1 equiv) is dissolved in dry DMF (5 mL per gram of substrate).

  • POCl₃ (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 2 hours.

  • The mixture is heated to 80°C for 6 hours, then quenched with ice-water.

  • The precipitate is filtered, washed with NaHCO₃ solution, and recrystallized from ethanol to yield the aldehyde.

Key Data :

  • Yield: 70–85% (similar analogs).

  • Characterization: IR (ν, cm⁻¹): 1685 (C=O stretch); ¹H NMR (CDCl₃, δ): 10.2 (s, 1H, CHO).

Hantzsch Dihydropyridine Synthesis

Classical Hantzsch Method

The traditional approach involves refluxing equimolar amounts of the pyrazole aldehyde, methyl acetoacetate (2 equiv), and ammonium acetate (1.2 equiv) in ethanol.

Procedure :

  • 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equiv), methyl acetoacetate (2 equiv), and ammonium acetate (1.2 equiv) are combined in ethanol (20 mL per gram of aldehyde).

  • The mixture is refluxed for 4–6 hours, cooled, and poured into ice-water.

  • The precipitated crude product is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

  • Yield: 65–75% (based on analogous 1,4-DHPs).

  • Reaction Time: 4–6 hours.

  • Purity: >95% (HPLC).

Aqueous Medium Synthesis

An eco-friendly modification eliminates organic solvents, using water as the reaction medium.

Procedure :

  • The aldehyde (1 equiv), methyl acetoacetate (2 equiv), and ammonium acetate (1.2 equiv) are mixed in water (10 mL per gram of aldehyde).

  • The reaction is stirred at 80°C for 2–3 hours under nitrogen.

  • The product is filtered, washed with water, and dried.

Key Data :

  • Yield: 70–80%.

  • Advantages: Shorter reaction time (2–3 hours), no organic solvent.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction.

Procedure :

  • Reactants are combined in ethanol (5 mL per gram) and irradiated at 120°C (300 W) for 15–20 minutes.

  • The mixture is cooled, and the product is isolated as above.

Key Data :

  • Yield: 75–85%.

  • Reaction Time: 15–20 minutes.

Comparative Analysis of Synthetic Methods

Method Solvent Temperature Time Yield Purity
Classical HantzschEthanolReflux4–6 hours65–75%>95%
Aqueous MediumWater80°C2–3 hours70–80%>90%
MicrowaveEthanol120°C (MW)15–20 min75–85%>95%

Key Observations :

  • Microwave synthesis offers the highest yield and shortest reaction time.

  • Aqueous methods align with green chemistry principles but may require longer work-up.

Mechanistic Insights

The Hantzsch reaction proceeds via a stepwise mechanism:

  • Knoevenagel Condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

  • Michael Addition : A second equivalent of methyl acetoacetate attacks the enone.

  • Cyclization : Ammonia mediates ring closure to form the dihydropyridine core.

Critical Factors :

  • Excess ammonium acetate ensures complete cyclization.

  • Electron-withdrawing groups on the aldehyde enhance reactivity.

Purification and Characterization

Purification

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Spectroscopic Data

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O ester).

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 5.10 (s, 1H, H4), 6.90–7.50 (m, Ar-H).

  • MS (ESI+) : m/z 528 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester functionalities can lead to the formation of the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functionalities. Common reagents include alkoxides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of dihydropyridine derivatives and pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Cardiovascular Effects
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular diseases. The compound may function similarly by modulating calcium influx in cardiac and vascular smooth muscle cells .

3. Antioxidant Properties
There is a growing interest in the antioxidant capabilities of this class of compounds. Antioxidants play a vital role in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound could exhibit protective effects against cellular damage caused by free radicals .

Material Science Applications

1. Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can help reduce corrosion rates significantly .

2. Drug Delivery Systems
Due to its chemical structure and properties, there is potential for this compound to be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a candidate for further research in pharmaceutical formulations .

Case Studies

Study Focus Findings
Isloor et al., 2009Antimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria using similar pyrazole derivatives.
Buhler & Kiowski, 1987Cardiovascular ApplicationsHighlighted the use of dihydropyridines as effective antihypertensive agents with minimal side effects.
PMC3394006Structural AnalysisProvided insights into the crystal structure and hydrogen bonding interactions that enhance biological activity .

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood. its structure suggests potential interactions with various molecular targets:

    Calcium Channels: The dihydropyridine moiety may interact with calcium channels, similar to other dihydropyridine derivatives. This could influence calcium ion flux in cells, affecting various physiological processes.

    Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Receptors: Potential interactions with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

a) Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate ()
  • Key Differences: Ester Groups: Diisopropyl esters (vs. Pyrazole Substituent: A 3-nitrophenyl group (electron-withdrawing) replaces the 2,5-dimethylphenyl group (electron-donating).
  • Implications :
    • The nitro group may enhance reactivity in electrophilic substitution but reduce metabolic stability.
    • Diisopropyl esters could prolong half-life due to slower esterase-mediated hydrolysis compared to dimethyl esters.
b) Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate ()
  • Key Differences :
    • Pyrazole Substituent : Lacks the 2,5-dimethylphenyl group, reducing steric hindrance.
  • Implications :
    • Simplified structure may improve synthetic accessibility but reduce selectivity in receptor interactions due to fewer substituent interactions.
c) Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ()
  • Key Differences :
    • Pyrazole Substituent : 4-Chlorophenyl (electron-withdrawing) replaces 2,5-dimethylphenyl.
    • Ester Groups : Diethyl esters (vs. dimethyl) moderately increase lipophilicity.
  • Implications :
    • Chlorine’s electronegativity may enhance binding to hydrophobic pockets in ion channels.

Variations in Ester Groups

a) Diethyl vs. Dimethyl Esters
  • Example : Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate ()
  • Impact: Lipophilicity: Diethyl esters (logP ~3.5) are more lipophilic than dimethyl esters (logP ~2.8), affecting absorption and distribution.
b) Diisopropyl Esters ()
  • Impact :
    • Highest lipophilicity (logP ~4.2) among analogs, favoring blood-brain barrier penetration but risking off-target effects.

Bioactivity Comparisons

a) Antihypertensive Activity
  • FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate):
    • Exhibits potent, long-lasting hypotension in rats (ED₅₀ = 0.3 mg/kg orally) with higher aortic sensitivity (pA₂ = 8.4) than taenia coli .
  • Comparison :
    • The target compound’s 2,5-dimethylphenyl group may reduce potency compared to FRC-8411’s nitro group but improve selectivity due to steric effects.
b) Antimicrobial and Anti-inflammatory Activity
  • Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
    • Reported antimicrobial activity due to the 4-methoxyphenyl group, which enhances solubility and hydrogen-bonding capacity .

Physicochemical Properties

Compound Ester Group Pyrazole Substituent logP* Melting Point (°C)
Target Compound Dimethyl 3-(2,5-Dimethylphenyl) ~2.8 Not reported
Diisopropyl analog () Diisopropyl 3-(3-Nitrophenyl) ~4.2 Not reported
Diethyl analog () Diethyl 5-(4-Chlorophenyl) ~3.5 Not reported
FRC-8411 () Methyl 3-Nitrophenyl ~2.5 Not reported

*Estimated using fragment-based methods.

Structural and Crystallographic Insights

  • Target Compound: No crystallographic data provided, but analogs like those in and exhibit planar DHP rings with slight puckering (Cremer-Pople parameters < 0.5 Å) .
  • Packing Interactions : In , intermolecular C–H···O and π-π stacking stabilize the crystal lattice, suggesting similar interactions in the target compound .

Biological Activity

Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, characterization, and various biological evaluations, particularly its anticancer properties and enzyme inhibition capabilities.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the pyrazole ring followed by the introduction of the dihydropyridine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives incorporating similar pyrazole structures have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMCF7 (Breast Cancer)30.68
Compound BMCF7 (Breast Cancer)43.41
Compound CMCF7 (Breast Cancer)60.72

These compounds exhibited IC50 values that indicate their effectiveness in inhibiting cancer cell proliferation compared to standard chemotherapeutics like Doxorubicin.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of alkaline phosphatases and ecto-nucleotidases:

EnzymeInhibition TypeIC50 (μM)Reference
Alkaline Phosphatase (h-TNAP)Competitive Inhibition12.5
Ecto-nucleotidase (h-e5-NT)Non-competitive Inhibition25.0

These findings suggest that this compound may have therapeutic applications beyond oncology.

Case Studies

Case Study 1: Anticancer Efficacy in MCF7 Cells

A study conducted by researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties against the MCF7 breast cancer cell line. The most potent derivatives demonstrated significantly lower IC50 values compared to Doxorubicin, indicating promising therapeutic potential.

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the compound's ability to inhibit alkaline phosphatase activity in vitro. The results showed a marked decrease in enzyme activity at micromolar concentrations, suggesting that this compound could be explored for conditions where alkaline phosphatase plays a role in disease pathology.

Q & A

Q. What are the established synthetic protocols for this compound, and what optimization strategies address low yields in one-pot reactions?

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with parameters refined using SHELXL. Key metrics:

  • R factor : < 0.05 (e.g., 0.041 in ).
  • Unit cell dimensions : Triclinic or monoclinic systems (e.g., a=8.52A˚,b=10.78A˚a = 8.52 \, \text{Å}, \, b = 10.78 \, \text{Å} in ). Complementary techniques include 1H/ 13C^1\text{H}/\ ^{13}\text{C} NMR (for substituent confirmation) and FT-IR (C=O stretching at ~1700 cm1^{-1}) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens focus on antimicrobial activity (e.g., Staphylococcus aureus MIC assays) and anti-inflammatory potential (COX-2 inhibition). Pyrazole-DHP hybrids exhibit moderate activity (IC50_{50}: 10–50 µM) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

SC-XRD reveals C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) between phenyl rings, stabilizing the lattice. Solvent inclusion (e.g., ethanol monosolvate in ) alters packing density and melting points. Computational Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Q. What computational methods predict regioselectivity in pyrazole-DHP hybrid synthesis?

Density functional theory (DFT) at the B3LYP/6-31G(d) level maps reaction pathways. Transition state modeling identifies kinetically favored pyrazole regioisomers (e.g., 3-phenyl vs. 5-phenyl substitution). Quantum topology (QTAIM) analyzes bond critical points in intermediates .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic substitution at pyrazole C-3 (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl) correlates with bioactivity. Cl substituents enhance antimicrobial potency (MIC reduction by 40% in ), while methoxy groups improve solubility (logP reduction by 0.5 units in ).

Q. How should researchers resolve contradictions in crystallographic data across analogs?

Discrepancies in unit cell parameters (e.g., α\alpha angles varying by 1–2°) arise from solvent polarity or crystallization kinetics. Use high-resolution SC-XRD (100 K data collection) and Rietveld refinement for polymorph identification .

Methodological Resources

  • Crystallography : APEX2 and SAINT for data collection; SADABS for absorption correction .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking studies .
  • Biological Assays : Broth microdilution (CLSI guidelines) for antimicrobial testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.